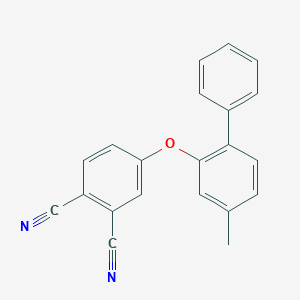![molecular formula C15H14Cl2F3NO B390553 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B390553.png)
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Dichloroethenyl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide is a synthetic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique cyclopropane ring structure, which contributes to its chemical stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring is formed through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor under controlled conditions.
Introduction of the Dichloroethenyl Group: The dichloroethenyl group is introduced via a halogenation reaction, where the cyclopropane ring is treated with a halogenating agent such as chlorine.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is attached through a nucleophilic substitution reaction, where the halogenated cyclopropane is reacted with a trifluoromethylphenyl nucleophile.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where the intermediate product is reacted with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring consistent product quality.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Dichloroethenyl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, polar aprotic solvents.
Major Products
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer halogen atoms.
Substitution Products: Substituted derivatives with different functional groups replacing the halogens.
Applications De Recherche Scientifique
3-(2,2-Dichloroethenyl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various cyclopropane derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and insecticidal properties.
Medicine: Investigated for its potential therapeutic applications, including its role as an active pharmaceutical ingredient in certain medications.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes, leading to its observed effects.
Pathways Involved: The compound may modulate signaling pathways, affecting cellular functions such as growth, metabolism, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Permethrin: A widely used insecticide with a similar cyclopropane structure.
Cypermethrin: Another insecticide with structural similarities and similar applications.
Deltamethrin: A potent insecticide with a similar mode of action.
Uniqueness
3-(2,2-Dichloroethenyl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethylphenyl group, in particular, enhances its stability and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H14Cl2F3NO |
|---|---|
Poids moléculaire |
352.2g/mol |
Nom IUPAC |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H14Cl2F3NO/c1-14(2)10(7-11(16)17)12(14)13(22)21-9-5-3-4-8(6-9)15(18,19)20/h3-7,10,12H,1-2H3,(H,21,22) |
Clé InChI |
NMLDMJRWJYCYGL-UHFFFAOYSA-N |
SMILES |
CC1(C(C1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C=C(Cl)Cl)C |
SMILES canonique |
CC1(C(C1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C=C(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



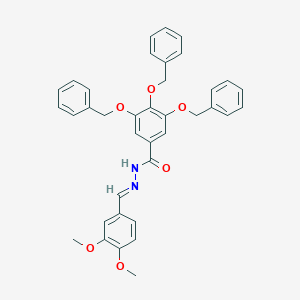
![3,4,5-tris(benzyloxy)-N'-[4-(dimethylamino)benzylidene]benzohydrazide](/img/structure/B390474.png)
![5-bromo-N'-[(3Z)-5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B390475.png)
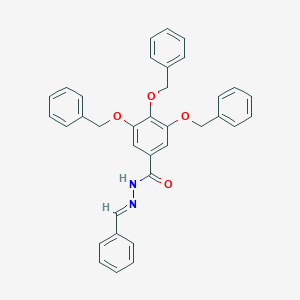
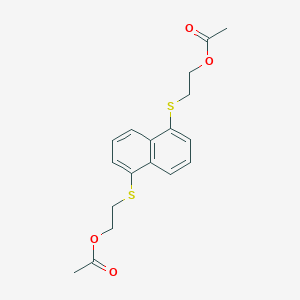
![2-Methyl-4,6-bis[4-(octyloxy)phenyl]pyridine](/img/structure/B390479.png)
![2-[(4-hydroxy-3,5-dimethylbenzyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B390480.png)
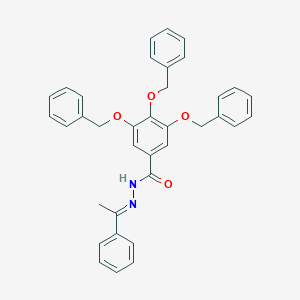

![2-(2-methylphenoxy)-N-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B390488.png)
![4-NITRO-N-{4-[4-(2-{4-[4-(4-NITROBENZAMIDO)PHENOXY]PHENYL}PROPAN-2-YL)PHENOXY]PHENYL}BENZAMIDE](/img/structure/B390489.png)
![N-[2-(dodecanoyl-2-methylanilino)ethyl]-N-(2-methylphenyl)dodecanamide](/img/structure/B390490.png)
